1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound with a molecular formula of C14H19N3O3S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the thiophene and tetrahydropyran moieties. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and thiophene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins. The thiophene and tetrahydropyran moieties may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazole-4-sulfonamide
- 1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the pyrazole ring and sulfonamide group, in particular, enhances its reactivity and bioactivity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-17-10-12(9-15-17)22(18,19)16-11-14(4-6-20-7-5-14)13-3-2-8-21-13/h2-3,8-10,16H,4-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXCNEOKJIOHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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